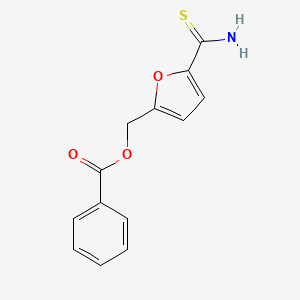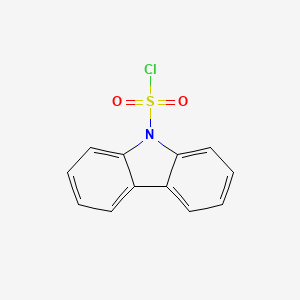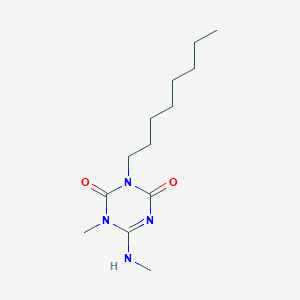
2,2,2-Tribromo-1-chloroethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is an organic compound with the molecular formula C_5H_5Br_3ClO_2. It is a derivative of prop-2-enoic acid, where the hydrogen atoms on the ethyl group are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate typically involves the bromination and chlorination of ethyl prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br_2) and a chlorinating agent such as thionyl chloride (SOCl_2). The reaction conditions often include a solvent like dichloromethane (CH_2Cl_2) and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Tribromo-1-chloroethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH_2).
Addition Reactions: Electrophiles such as hydrogen halides (HX) and halogens (X_2) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Major Products Formed
Substitution Reactions: Products include substituted ethyl prop-2-enoates.
Addition Reactions: Products include halogenated alkanes.
Elimination Reactions: Products include alkenes and halogenated by-products.
Applications De Recherche Scientifique
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The halogen atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Tribromoethyl prop-2-enoate
- 1-Chloro-2,2,2-tribromoethane
- 2,2-Dibromo-1-chloroethyl prop-2-enoate
Uniqueness
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen.
Propriétés
Numéro CAS |
59829-02-6 |
|---|---|
Formule moléculaire |
C5H4Br3ClO2 |
Poids moléculaire |
371.25 g/mol |
Nom IUPAC |
(2,2,2-tribromo-1-chloroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H4Br3ClO2/c1-2-3(10)11-4(9)5(6,7)8/h2,4H,1H2 |
Clé InChI |
XQIIGQGATOFGJK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(C(Br)(Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)




![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
